

1-Bromo-3-methyl-2-butanone physical and chemical properties

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Compound of Interest

Compound Name: 1-Bromo-3-methyl-2-butanone

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An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for **1-Bromo-3-methyl-2-butanone**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1-Bromo-3-methyl-2-butanone, also known as bromomethyl isopropyl ketone, is an alpha-haloketone. Its structure consists of a butane backbone with a ketone at the second carbon, a bromine atom at the first carbon, and a methyl group at the third carbon.

- IUPAC Name: **1-bromo-3-methyl-2-butanone**
- CAS Number: 19967-55-6[1][2]
- Molecular Formula: C₅H₉BrO[1][2]
- Canonical SMILES: CC(C)C(=O)CBr[1]
- InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

1-Bromo-3-methyl-2-butanone is a colorless liquid with a characteristic odor.^[1] It is a combustible liquid and should be handled with appropriate safety precautions.^[3]

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Weight	165.03 g/mol	[1][2][4]
Appearance	Colorless liquid	[1]
Boiling Point	164 °C (at 760 mmHg)	[2][5]
83-86 °C (at 54 mmHg)	[6]	
Density	1.355 g/mL	[2][5]
Refractive Index (n ²² D)	1.4620–1.4640	[6]
Flash Point	56 °C	[2][5]
Vapor Pressure	1.99 mmHg at 25°C	[5][7]
Solubility	Soluble in Chloroform, Ethyl Acetate; Limited solubility in water.	[1][2][5]

Table 2: Chemical and Safety Properties

Property	Value / Information	Source(s)
Stability	Stable under recommended storage conditions.	[8]
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C.	[2][5]
Hazards	Causes severe skin burns and eye damage.[3] Harmful if swallowed.[3] Lachrymatory and skin irritant.[6]	
Incompatibilities	Strong oxidizing agents, strong acids, strong bases.	[9]

Reactivity and Applications

1-Bromo-3-methyl-2-butanone serves as a versatile reagent in organic synthesis.[1] Its primary application is as a brominating agent and as an intermediate for introducing the isobutanoyl group into molecules.[1] It is frequently used in the preparation of pharmaceutical intermediates and agrochemicals.[1] The reactivity is centered around the alpha-brominated carbonyl moiety, making it susceptible to nucleophilic substitution reactions where the bromine atom is displaced.

Experimental Protocols: Synthesis

The most common synthesis of **1-bromo-3-methyl-2-butanone** involves the α -bromination of 3-methyl-2-butanone. Below is a detailed protocol adapted from Organic Syntheses.[6]

α -Bromination of 3-Methyl-2-butanone

Materials:

- 3-methyl-2-butanone (1.00 mole, 86.0 g)
- Bromine (1.00 mole, 160 g)

- Anhydrous methanol (600 mL)
- Deionized water
- Diethyl ether
- 10% Potassium carbonate solution
- Anhydrous calcium chloride

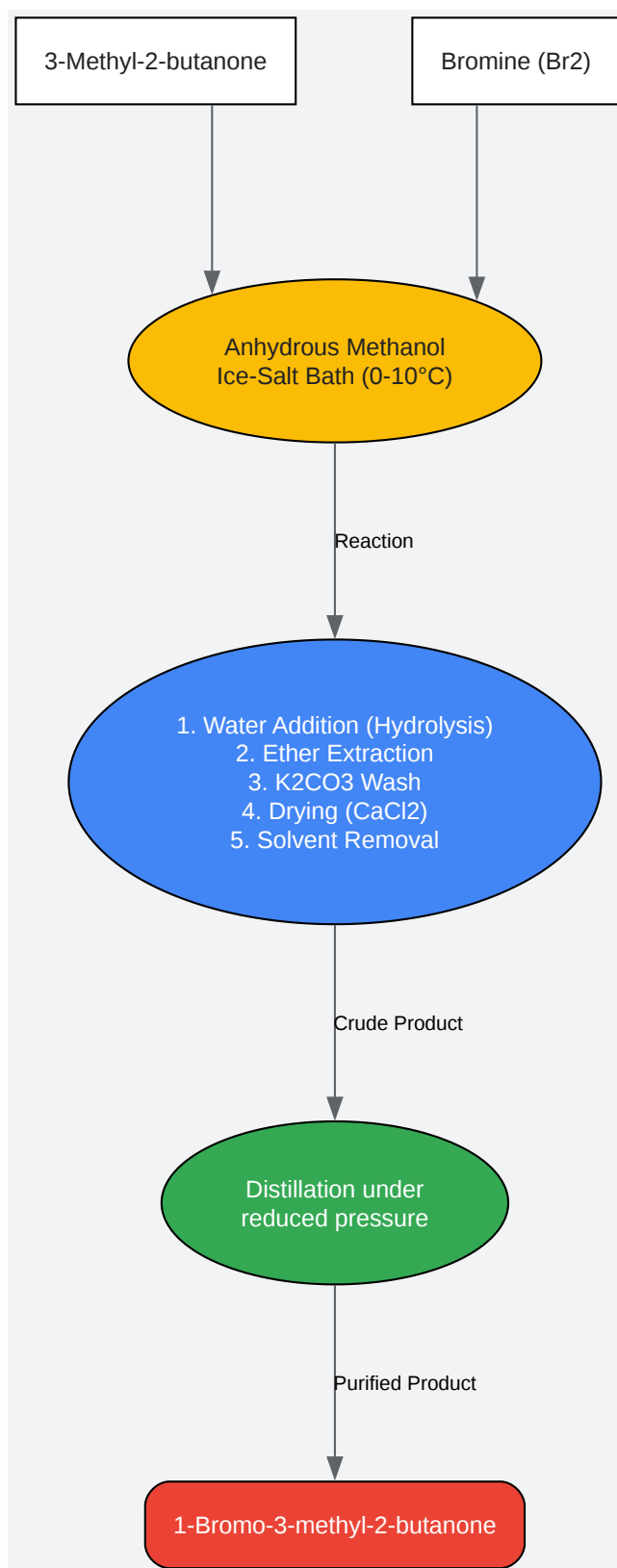
Procedure:

- A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
- The flask is charged with 3-methyl-2-butanone and anhydrous methanol.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Bromine is added in a single, rapid, steady stream from the dropping funnel. Note: Dropwise addition can lead to the formation of the isomeric 3-bromo-3-methyl-2-butanone.[6]
- The reaction temperature is allowed to rise but should not exceed 10°C. The temperature is maintained at 10°C for the remainder of the reaction time (approximately 45 minutes, until the red color fades).[6]
- 300 mL of water is added to hydrolyze α -bromodimethyl ketals formed during the reaction. The mixture is stirred overnight at room temperature.[6]
- An additional 900 mL of water is added, and the mixture is extracted four times with 500-mL portions of diethyl ether.
- The combined ether layers are washed with 200 mL of 10% potassium carbonate solution, followed by two 200-mL portions of water.
- The organic layer is dried over anhydrous calcium chloride for 1 hour.[6]

- The solvent is removed using a rotary evaporator at room temperature to yield the crude product.
- The final product is purified by distillation under reduced pressure, collecting the fraction at 83–86°C (54 mm Hg).^[6] This yields **1-bromo-3-methyl-2-butanone** with approximately 95% purity.^[6]

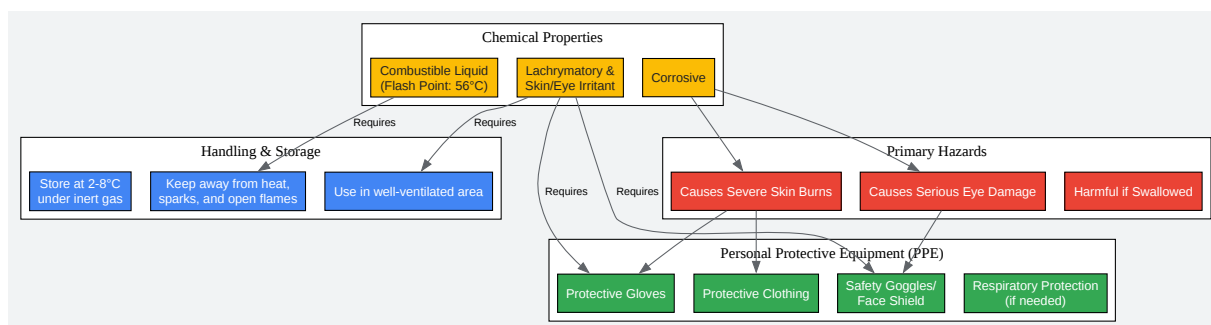
Visualizations

The following diagrams illustrate the synthesis workflow and key safety considerations for handling **1-Bromo-3-methyl-2-butanone**.



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Caption: Workflow for the synthesis of **1-Bromo-3-methyl-2-butanone**.



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Caption: Relationship between chemical properties, hazards, and safety protocols.

Safety and Handling

Hazard Statements:

- H290: May be corrosive to metals.[3]
- H302: Harmful if swallowed.[3]
- H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3]

- Handling: Do not breathe mist, vapors, or spray.[3] Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames.[9] Wash hands thoroughly after handling.[3]
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse skin with water. Seek immediate medical attention.[8][10]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][10]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

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